2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine
Overview
Description
“2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine” is an active intermediate that is essential for the synthesis of new antitumor medications . It belongs to the class of thieno[3,2-d]pyrimidines, which are known for their diverse biological activities .
Synthesis Analysis
The synthesis of “this compound” involves heating thiophene-2-carboxamides in formic acid to afford thieno[3,2-d]pyrimidin-4-ones . Another method involves the reaction of compounds with 2,2,6-trimethyl-4H-1,3-dioxin-4-one (TMD) in xylene to produce β-keto amides . These are then cyclized to thienopyrimidine-2,4-diones by heating with pyrrolidine in toluene using calcium chloride as a desiccant .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of “this compound” include cyclization of 3-amino-thiophene-2-carboxylate derivatives using a one-carbon source reagent such as formic acid, triethyl orthoformate, or dimethylformamide dimethylacetal (DMF-DMA), in addition to a primary amine .Scientific Research Applications
Antimicrobial and Anti-inflammatory Agents
Thienopyrimidine derivatives, including structures similar to 2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine, have been extensively researched for their bioactive properties. A study highlights the synthesis and biological evaluation of new thienopyrimidine derivatives as antimicrobial and anti-inflammatory agents. These compounds demonstrated remarkable activity against fungi, bacteria, and inflammation, indicating their potential as therapeutic agents in treating microbial infections and inflammatory conditions (Tolba et al., 2018).
Radioprotective and Antitumor Activity
Another area of research involving thieno[2,3-d]pyrimidine derivatives encompasses their radioprotective and antitumor activities. Novel amino acids and imidazoles containing the thieno[2,3-d]pyrimidine moiety have shown promising results in this regard, with some compounds exhibiting significant radioprotective and antitumor properties (Alqasoumi et al., 2009).
Inhibitors of Biological Pathways
Thienopyrimidine derivatives have been identified as potent inhibitors of various biological pathways. For example, certain derivatives have been found to inhibit adenosine kinase and platelet aggregation, showing potential as anticancer and antileukemia agents. This underscores the versatility of thieno[2,3-d]pyrimidines in targeting different molecular mechanisms for therapeutic purposes (El-Gazzar et al., 2006).
Antifolate Inhibitors with Selectivity for Folate Receptors
Research into 6-substituted thieno[2,3-d]pyrimidine antifolate inhibitors highlights their selectivity for high-affinity folate receptors over other transport mechanisms. These compounds have demonstrated potent growth-inhibitory effects against tumor cells expressing folate receptors, illustrating their potential in targeted cancer therapy (Deng et al., 2009).
GnRH Receptor Antagonists
The thieno[2,3-d]pyrimidine-2,4-dione derivatives have been synthesized as potent human GnRH receptor antagonists. These compounds aim to treat reproductive diseases, highlighting the chemical versatility of thienopyrimidines in designing drugs for specific receptor targets (Guo et al., 2003).
Mechanism of Action
Target of Action
Pyrimidines, a class of compounds to which this molecule belongs, are known to interact with various biological targets, including enzymes and receptors involved in inflammatory responses .
Mode of Action
Pyrimidines, in general, are known to exhibit their pharmacological effects by inhibiting the expression and activities of certain vital inflammatory mediators .
Biochemical Pathways
Result of Action
Pyrimidines are known to exhibit a range of pharmacological effects, including anti-inflammatory activities .
Action Environment
It’s worth noting that environmental conditions such as temperature, ph, and light can affect the stability and activity of many chemical compounds .
Biochemical Analysis
Biochemical Properties
2,4-Dichloro-5-(2-thienyl)thieno[2,3-d]pyrimidine plays a significant role in biochemical reactions due to its ability to interact with various enzymes, proteins, and other biomolecules. It has been observed to inhibit the activity of certain enzymes involved in inflammatory pathways, such as inducible nitric oxide synthase and cyclooxygenase . These interactions lead to a reduction in the production of inflammatory mediators like prostaglandins and nitric oxide, thereby exhibiting anti-inflammatory effects. Additionally, this compound has shown potential in binding to DNA and RNA, affecting gene expression and cellular functions .
Cellular Effects
The effects of this compound on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in cancer cells, this compound has been found to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins like Bax while decreasing the levels of anti-apoptotic proteins such as Bcl-2 . Furthermore, this compound can alter cellular metabolism by inhibiting key metabolic enzymes, leading to reduced cell proliferation and growth .
Molecular Mechanism
The molecular mechanism of action of this compound involves several pathways. It exerts its effects primarily through binding interactions with biomolecules, enzyme inhibition, and changes in gene expression. The compound binds to the active sites of enzymes, blocking their activity and preventing the synthesis of essential biomolecules . Additionally, it can intercalate into DNA, disrupting the replication and transcription processes . This leads to altered gene expression and the activation of stress response pathways, ultimately resulting in cell death or growth inhibition .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but it can degrade under extreme pH or temperature . Long-term studies have shown that prolonged exposure to this compound can lead to sustained inhibition of cell proliferation and induction of apoptosis in cancer cell lines . These effects are consistent with its role as an anticancer agent.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits anti-inflammatory and anticancer properties without significant toxicity . At higher doses, it can cause adverse effects such as hepatotoxicity and nephrotoxicity . Threshold effects have been observed, where a certain dosage is required to achieve therapeutic benefits, but exceeding this threshold can lead to toxic outcomes .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which are responsible for its biotransformation and elimination . The compound can also affect metabolic flux by inhibiting key enzymes in glycolysis and the tricarboxylic acid cycle, leading to altered metabolite levels and reduced energy production . These interactions highlight its potential as a metabolic modulator in cancer therapy.
Transport and Distribution
The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins . The compound can be actively transported into cells via membrane transporters, where it accumulates in specific cellular compartments . Its distribution within tissues is influenced by factors such as lipophilicity and protein binding affinity . These properties determine its bioavailability and therapeutic efficacy.
Subcellular Localization
The subcellular localization of this compound plays a crucial role in its activity and function. The compound has been found to localize in the nucleus, where it interacts with DNA and RNA . It can also be found in the cytoplasm, where it inhibits key metabolic enzymes and signaling proteins . Post-translational modifications and targeting signals may direct the compound to specific organelles, enhancing its therapeutic potential .
Properties
IUPAC Name |
2,4-dichloro-5-thiophen-2-ylthieno[2,3-d]pyrimidine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H4Cl2N2S2/c11-8-7-5(6-2-1-3-15-6)4-16-9(7)14-10(12)13-8/h1-4H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CULKNUZFOKJBKR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=CSC3=C2C(=NC(=N3)Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H4Cl2N2S2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601219894 | |
Record name | Thieno[2,3-d]pyrimidine, 2,4-dichloro-5-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601219894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
287.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1428139-55-2 | |
Record name | Thieno[2,3-d]pyrimidine, 2,4-dichloro-5-(2-thienyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1428139-55-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Thieno[2,3-d]pyrimidine, 2,4-dichloro-5-(2-thienyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601219894 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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